
N,N-Diphenyl-4-(rubicen-5-YL)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diphenyl-4-(rubicen-5-YL)aniline: is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a rubicenyl group attached to an aniline moiety, which contributes to its distinctive chemical behavior and potential utility in research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diphenyl-4-(rubicen-5-YL)aniline typically involves the reaction of rubicene with N,N-diphenylaniline under specific conditions. The process may include:
Nucleophilic Substitution: This method involves the substitution of a leaving group in rubicene with the aniline derivative.
Palladium-Catalyzed Coupling: Utilizing palladium catalysts to facilitate the coupling of rubicene with N,N-diphenylaniline.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N,N-Diphenyl-4-(rubicen-5-YL)aniline can undergo oxidation reactions, often resulting in the formation of quinone derivatives.
Reduction: Reduction reactions may convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in various substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium or platinum catalysts for coupling reactions.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted aniline derivatives.
Aplicaciones Científicas De Investigación
N,N-Diphenyl-4-(rubicen-5-YL)aniline has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of advanced materials, including polymers and electronic devices.
Mecanismo De Acción
The mechanism by which N,N-Diphenyl-4-(rubicen-5-YL)aniline exerts its effects involves its interaction with molecular targets and pathways. The rubicenyl group may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects. The compound’s unique structure allows it to engage in specific binding interactions, influencing cellular processes and biochemical pathways.
Comparación Con Compuestos Similares
N,N-Diphenyl-4-[(rubicen-5-yl)oxy]aniline: Shares a similar core structure but with an oxygen linkage.
N,N-Diphenyl-4-(7-(pyridin-4-yl)benzo[c][1,2,5]thiadiazol-4-yl)aniline: Features a different aromatic substitution pattern.
Uniqueness: N,N-Diphenyl-4-(rubicen-5-YL)aniline stands out due to its specific rubicenyl group, which imparts unique chemical and physical properties. This distinct structure allows for specialized applications in various fields, making it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
922184-81-4 |
|---|---|
Fórmula molecular |
C44H27N |
Peso molecular |
569.7 g/mol |
Nombre IUPAC |
N,N-diphenyl-4-rubicen-5-ylaniline |
InChI |
InChI=1S/C44H27N/c1-3-11-30(12-4-1)45(31-13-5-2-6-14-31)32-24-21-28(22-25-32)29-23-26-37-40(27-29)36-18-10-20-38-41-34-16-8-7-15-33(34)35-17-9-19-39(42(35)41)44(37)43(36)38/h1-27H |
Clave InChI |
DZUIKKGNGUXYKZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC5=C(C=C4)C6=C7C5=CC=CC7=C8C9=CC=CC=C9C1=C8C6=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7,8-Dihydro-5H-pyrano[4,3-B]pyridine-4-carbaldehyde](/img/structure/B12637585.png)
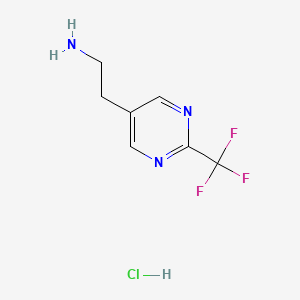
![4-[1-hydroxy-2-[[1-(3-propan-2-ylphenyl)cyclopropyl]amino]ethyl]-19-(methoxymethyl)-11,16-dioxa-3,18-diazatricyclo[15.3.1.16,10]docosa-1(20),6(22),7,9,17(21),18-hexaen-2-one](/img/structure/B12637600.png)
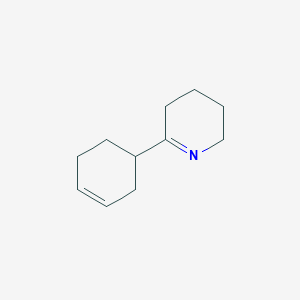
![1,2,4-Oxadiazole-3-carboxamide, 5-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-](/img/structure/B12637616.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-[4-(methylsulfonyl)piperazin-1-yl]-4-oxobutanamide](/img/structure/B12637619.png)
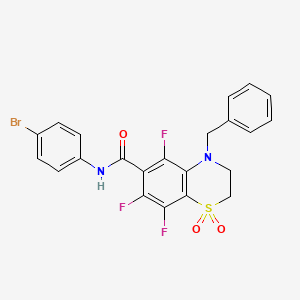
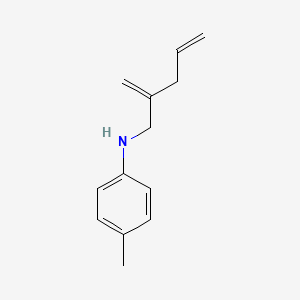


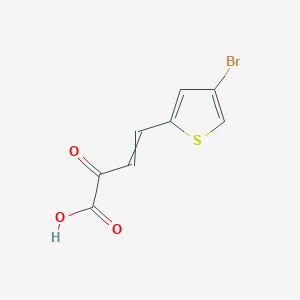
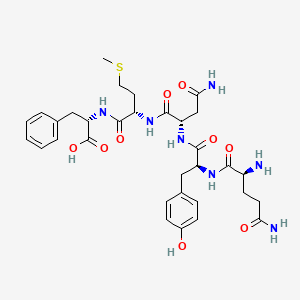

![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 5-bromo-1-methyl-a-oxo-](/img/structure/B12637658.png)
